molecular formula C5H6N4O B579539 N-methyl-N-pyrimidin-2-ylnitrous amide CAS No. 16220-53-4

N-methyl-N-pyrimidin-2-ylnitrous amide

Cat. No.: B579539
CAS No.: 16220-53-4
M. Wt: 138.13
InChI Key: FFAKTTSIWQDVFH-UHFFFAOYSA-N
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Description

N-methyl-N-pyrimidin-2-ylnitrous amide is a chemical compound with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol It is a derivative of pyrimidine, characterized by the presence of a nitroso group bonded to a methylated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-pyrimidin-2-ylnitrous amide can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the use of various methylating agents such as methanol, dimethyl sulfoxide (DMSO), formaldehyde, and formic acid . The reaction typically proceeds under mild conditions, avoiding the need for harsh reagents or extreme temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques to remove impurities and by-products, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-pyrimidin-2-ylnitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitrosation, and reducing agents such as hydrogen or metal hydrides for reduction reactions . The reactions are typically carried out under solvent-free conditions or in the presence of mild solvents to ensure high yields and minimal side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-methyl-N-pyrimidin-2-ylnitrous amide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)
  • N-Nitrosopyrrolidine (NPYR)

Uniqueness

N-methyl-N-pyrimidin-2-ylnitrous amide is unique due to its specific structure, which includes a pyrimidine ring and a nitroso group bonded to a methylated amine. This structure imparts distinct chemical and biological properties, differentiating it from other nitrosamines.

Properties

CAS No.

16220-53-4

Molecular Formula

C5H6N4O

Molecular Weight

138.13

IUPAC Name

N-methyl-N-pyrimidin-2-ylnitrous amide

InChI

InChI=1S/C5H6N4O/c1-9(8-10)5-6-3-2-4-7-5/h2-4H,1H3

InChI Key

FFAKTTSIWQDVFH-UHFFFAOYSA-N

SMILES

CN(C1=NC=CC=N1)N=O

Synonyms

Pyrimidine, 2-(methylnitrosamino)- (8CI)

Origin of Product

United States

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